molecular formula C12H19NO2 B8304002 2-Methyl-4,5-diethyl-3carbethoxy-pyrrole

2-Methyl-4,5-diethyl-3carbethoxy-pyrrole

Cat. No. B8304002
M. Wt: 209.28 g/mol
InChI Key: VMTDDVVHPKWRGQ-UHFFFAOYSA-N
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Patent
US04070366

Procedure details

A solution of 612 mg of 2-methyl-3-carbethoxy-pyrrole in 10 ml of hydriodic acid, 10 ml of acetic anhydride and 2 ml of hypophosphorous acid was stirred while 0.35 ml of paraldehyde was dropped in. Stirring was contined for 1/2 h and the solution was then poured into water. For analysis, the pale yellow micro crystals which separated (0.45 g, 53%, m.p. 104°-106°) were recrystallized from aqueous ethanol. Anal Calc. for C12H19NO2 : C, 68.86; H, 9.15; N, 6.67. Found: C, 68.73; H, 9.09; N, 6.85.
Quantity
612 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:12][CH:13]1OC(C)OC(C)O1.O.[C:22](OC(=O)C)(=O)[CH3:23]>I.[PH2](O)=O>[CH3:1][C:2]1[NH:3][C:4]([CH2:22][CH3:23])=[C:5]([CH2:12][CH3:13])[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
612 mg
Type
reactant
Smiles
CC=1NC=CC1C(=O)OCC
Name
Quantity
0.35 mL
Type
reactant
Smiles
CC1OC(OC(O1)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
I
Name
Quantity
2 mL
Type
solvent
Smiles
[PH2](=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped in
CUSTOM
Type
CUSTOM
Details
For analysis, the pale yellow micro crystals which separated (0.45 g, 53%, m.p. 104°-106°)
CUSTOM
Type
CUSTOM
Details
were recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC=1NC(=C(C1C(=O)OCC)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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